CabazitaxelN-1
Description
Contextualization of Cabazitaxel (B1684091) as a Semisynthetic Taxane (B156437) Derivative
Cabazitaxel is a derivative of the natural taxoid 10-deacetylbaccatin III, a compound extracted from the needles of the European yew tree (Taxus baccata). nih.govdrugbank.comaacrjournals.org It is specifically a 7,10-dimethoxy derivative of docetaxel (B913). researchgate.net This semi-synthetic origin places it firmly within the taxane class of medications, which are characterized by their core diterpenoid structure. drugbank.com As a second-generation taxane, cabazitaxel was engineered to possess properties that overcome some of the limitations observed with first-generation taxanes like paclitaxel (B517696) and docetaxel. nih.govdrugbank.com The molecular structure of cabazitaxel differs from docetaxel at the side chain, where hydroxyl groups are substituted with methoxy (B1213986) groups, a modification that is central to its distinct preclinical profile. nih.gov
Historical Development and Role within the Taxane Class of Microtubule-Targeting Agents
The development of cabazitaxel was a direct response to the clinical challenge of taxane resistance. nih.govaacrjournals.org First-generation taxanes, paclitaxel and docetaxel, are highly effective microtubule inhibitors, but their efficacy can be limited by the emergence of innate or acquired tumor resistance. nih.govaacrjournals.org Recognizing this, Sanofi-Aventis undertook a large-scale preclinical screening process to identify a taxane derivative with potent activity against both taxane-sensitive and, crucially, taxane-resistant tumors. nih.govwikipedia.org Cabazitaxel (then known as XRP6258) was selected from approximately 400 compounds due to its promising in vitro and in vivo activity against docetaxel-resistant tumor models. researchgate.netaacrjournals.org
This rigorous selection process led to its eventual approval by the U.S. Food and Drug Administration (FDA) on June 17, 2010. nih.govdrugbank.com Within the taxane class, cabazitaxel is positioned as a key agent for use in tumors that are refractory to docetaxel. nih.govnih.gov Its primary mechanism of action is consistent with other taxanes: it acts as a microtubule-targeting agent. nih.govwikipedia.org Taxanes function by binding to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton. patsnap.comnih.gov This binding promotes the assembly of tubulin into microtubules and stabilizes them by preventing depolymerization. patsnap.comaacrjournals.orgnih.gov The resulting disruption of microtubule dynamics interferes with mitotic and interphase cellular functions, ultimately leading to an arrest of the cell cycle and subsequent cell death. drugbank.comnih.gov
Differentiating Features of Cabazitaxel from Other Taxanes in Preclinical Contexts
Preclinical studies have elucidated several key features that distinguish cabazitaxel from its predecessors, primarily docetaxel and paclitaxel. These differences are most pronounced in its interaction with cellular resistance mechanisms and its effects on microtubule dynamics.
A primary mechanism of resistance to first-generation taxanes is the overexpression of the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter that actively removes chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. researchgate.netpatsnap.comoaepublish.com A crucial differentiating feature of cabazitaxel is its poor affinity for P-glycoprotein. patsnap.comnih.govdrugbank.commdpi.com This allows the compound to bypass this common resistance mechanism, leading to higher intracellular accumulation and retention in resistant cells compared to other taxanes. patsnap.comnih.gov Studies have shown that multidrug-resistant (MDR) cells accumulate twice as much cabazitaxel as docetaxel, and these cells retain twice as much cabazitaxel upon removal of the drug. nih.gov
In preclinical models, while cabazitaxel and docetaxel demonstrate similar effectiveness in promoting the assembly of purified tubulin and stabilizing microtubules against cold-induced disassembly, cabazitaxel shows markedly greater potency in cells with established resistance. aacrjournals.orgaacrjournals.org In chemotherapy-resistant tumor cell lines, cabazitaxel was found to be approximately 10-fold more potent than docetaxel. aacrjournals.orgaacrjournals.org
| Feature | Cabazitaxel | Docetaxel |
| IC₅₀ Range (Resistant Cells) | 0.013–0.414 µmol/L | 0.17–4.01 µmol/L |
| P-gp Affinity | Low | High |
| Intracellular Accumulation (MDR cells) | Higher | Lower |
| Intracellular Retention (MDR cells) | Higher | Lower |
This table summarizes the comparative preclinical data between Cabazitaxel and Docetaxel, primarily in resistant cell lines. Data sourced from multiple preclinical studies. aacrjournals.orgnih.govaacrjournals.org
Furthermore, detailed analysis of microtubule dynamics reveals that cabazitaxel suppresses these processes more potently than docetaxel. At equivalent concentrations (2-6 nmol/L), cabazitaxel more significantly suppresses microtubule growth and shortening rates. aacrjournals.org It also more potently suppresses the catastrophe frequency (the switch from a state of growth to shortening) at all tested concentrations. aacrjournals.org This enhanced ability to disrupt microtubule dynamics contributes to its greater efficacy in inducing a sustained G2–M cell cycle arrest. aacrjournals.org
| Microtubule Dynamic Parameter (at 2 nmol/L) | Cabazitaxel Suppression | Docetaxel Suppression |
| Mean Growth Rate | 33% | 19% |
| Mean Shortening Rate | 59% | 49% |
This table presents a comparison of the suppressive effects of Cabazitaxel and Docetaxel on microtubule dynamics in MCF7 breast cancer cells. aacrjournals.org
Preclinical in vivo studies using xenograft models have confirmed these in vitro findings. Cabazitaxel demonstrated significant antitumor activity in a wide spectrum of human tumors, including models with innate or acquired resistance to docetaxel. nih.govaacrjournals.org In a patient-derived, castration-resistant prostate tumor xenograft (HID28), cabazitaxel showed greater antitumor efficacy than docetaxel at equivalent doses. nih.gov Its ability to penetrate the blood-brain barrier more readily than other taxanes, due to its low P-gp affinity, also gives it potential utility in central nervous system tumors, as shown in preclinical models. nih.govdrugbank.com
Properties
IUPAC Name |
5-O-(4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 3-O-tert-butyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H63NO15/c1-29-35(65-47(58)41-39(31-18-14-12-15-19-31)54(48(59)69-49(3,4)5)45(66-41)32-22-24-34(61-9)25-23-32)27-53(60)44(67-46(57)33-20-16-13-17-21-33)42-51(8,43(56)40(63-11)38(29)50(53,6)7)36(62-10)26-37-52(42,28-64-37)68-30(2)55/h12-25,35-37,39-42,44-45,60H,26-28H2,1-11H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWINQNOFPOPSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)OC)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H63NO15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms of Action of Cabazitaxel
Microtubule Binding and Stabilization Dynamics
Cabazitaxel (B1684091) exerts its primary cytotoxic effect by interacting with microtubules, essential components of the cell's cytoskeleton and the mitotic spindle.
Interaction with Beta-Tubulin Subunits and Binding Sites
Cabazitaxel binds to the β-tubulin subunit of tubulin heterodimers, the building blocks of microtubules drugbank.compatsnap.comguidetopharmacology.orgoncologynewscentral.com. Specifically, it interacts with the N-terminal amino acids of the β-tubulin subunit drugbank.com. This binding is crucial for its ability to modulate microtubule dynamics patsnap.comoncologynewscentral.com. Unlike some other taxanes, cabazitaxel exhibits a lower affinity for the P-glycoprotein (P-gp) efflux pump, which contributes to its efficacy in drug-resistant cancer cells and its ability to penetrate the blood-brain barrier drugbank.compatsnap.comoncologynewscentral.comnih.govcancer.gov. Theoretical studies suggest that cabazitaxel's binding affinity to various β-tubulin isotypes is comparable across different types, including βIII-tubulin, which is often associated with resistance to other taxanes like paclitaxel (B517696) and docetaxel (B913) researchgate.net.
Promotion of Microtubule Polymerization and Inhibition of Disassembly
Upon binding to β-tubulin, cabazitaxel promotes the assembly of tubulin into microtubules oncologynewscentral.comaacrjournals.orgdovepress.comiiarjournals.orgnih.gov. It stabilizes the microtubules by preventing their disassembly patsnap.comoncologynewscentral.comnih.govdovepress.comcampus.sanofi. This action effectively freezes the microtubules in a polymerized state, disrupting the dynamic instability that is essential for normal cellular functions, particularly during cell division patsnap.comdovepress.comsketchy.com. Cabazitaxel has demonstrated equivalent potency to docetaxel in stabilizing microtubules in vitro, and it shows greater potency in cell lines resistant to taxanes iiarjournals.orgnih.govaacrjournals.orgnih.govtargetmol.com. In experimental settings, cabazitaxel treatment leads to a dose-dependent increase in polymerized tubulin levels iiarjournals.orgnih.govaacrjournals.orgiiarjournals.org.
Cell Cycle Perturbation
The interference with microtubule dynamics by cabazitaxel directly impacts the cell cycle, leading to arrest and eventual cell death.
Induction of G2/M Phase Arrest
A key cellular effect of cabazitaxel is the induction of cell cycle arrest, primarily at the G2/M phase patsnap.comcancer.govmums.ac.irnih.govresearchgate.netresearchgate.netspandidos-publications.com. By stabilizing microtubules, cabazitaxel prevents the proper formation and function of the mitotic spindle, which is essential for the transition from the G2 phase to mitosis (M phase) and the subsequent separation of chromosomes drugbank.compatsnap.comnih.gov. This arrest in the G2/M phase prevents cells from progressing through mitosis, ultimately leading to cell death patsnap.comnih.govcancer.govdovepress.comsketchy.comspandidos-publications.com. Studies have shown a significant accumulation of cells in the G2/M phase following cabazitaxel treatment, with the proportion of cells in this phase increasing substantially researchgate.netspandidos-publications.com.
Disruption of Mitotic Spindle Formation and Function
The aberrant microtubule stabilization caused by cabazitaxel directly impairs the formation and function of the mitotic spindle drugbank.compatsnap.comnih.govnih.govresearchgate.net. The mitotic spindle is a dynamic structure composed of microtubules that is responsible for segregating chromosomes during cell division. When microtubules are excessively stabilized, they cannot assemble or disassemble properly, leading to a non-functional spindle patsnap.comnih.gov. This results in abnormalities in spindle formation, such as multipolar or monopolar spindles, and uncongressed chromosomes, which are characteristic of mitotic arrest nih.govresearchgate.net. The disruption of the mitotic spindle apparatus by cabazitaxel is a critical step leading to cell cycle arrest and apoptosis drugbank.compatsnap.comnih.govnih.gov.
Mechanisms of Programmed Cell Death Induction
Cabazitaxel induces cell death through multiple pathways, including apoptosis and autophagy, by modulating critical intracellular signaling cascades and cellular functions.
Apoptosis Pathway Activation (e.g., Bcl2/PARP Pathway)
Cabazitaxel promotes apoptosis, a form of programmed cell death, by influencing the balance of pro-apoptotic and anti-apoptotic proteins. Research indicates that Cabazitaxel treatment leads to the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-2 e-century.usnih.gov. This shift in protein expression favors the initiation of apoptotic cascades. Furthermore, Cabazitaxel has been shown to induce the cleavage of PARP (Poly(ADP-ribose) polymerase), a key marker of apoptosis, indicating the activation of downstream executioner caspases researchgate.net. By inhibiting the anti-apoptotic function of Bcl-2 family proteins, Cabazitaxel effectively pushes cancer cells towards self-destruction taylorandfrancis.com.
Autophagy Induction and its Contribution to Cell Death (e.g., PI3K/Akt/mTOR Pathway Modulation)
Beyond apoptosis, Cabazitaxel also induces autophagy, a cellular process involving the degradation of damaged organelles and proteins. However, in the context of Cabazitaxel treatment, this induced autophagy contributes to cytotoxic effects and cell death nih.govnih.gov. The mechanism behind this autophagic cell death involves the modulation of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway nih.govnih.govresearchgate.net. Cabazitaxel targets this pathway by reducing the phosphorylation of Akt and mTOR, key components that regulate autophagy nih.govnih.gov. Inhibition of the PI3K/Akt/mTOR pathway is known to promote autophagy, and studies have confirmed that blocking autophagy (e.g., with 3-methyladenine) can protect cells from Cabazitaxel-induced death, thus validating the role of autophagy in its cytotoxic action nih.govnih.gov.
Blockade of Interphase Cellular Functions and Tumor Proliferation
Cabazitaxel's primary mechanism of action involves its interaction with microtubules, essential components of the cytoskeleton. It binds to the N-terminal amino acids of the beta-tubulin subunit, promoting microtubule polymerization while simultaneously inhibiting their disassembly drugbank.comcampus.sanofiaetna.comcapbluecross.com. This stabilization of microtubules disrupts their dynamic nature, which is crucial for various cellular functions, including cell division. By freezing microtubules in a polymerized state, Cabazitaxel prevents the necessary dynamic reorganization required for mitotic spindle formation, leading to cell cycle arrest, typically at the G2/M phase nih.govpatsnap.com. This blockade of both mitotic and interphase cellular functions ultimately results in the inhibition of tumor cell proliferation and survival e-century.usnih.govresearchgate.netdrugbank.com.
Interaction with Microtubule-Associated Proteins (MAPs)
Cabazitaxel's effects extend to interactions with other cellular components, notably microtubule-associated proteins and signaling molecules like the androgen receptor.
Dynein Binding and Androgen Receptor Nuclear Translocation Inhibition
Taxanes, including Cabazitaxel, interfere with androgen receptor (AR) signaling pathways, which are critical drivers of prostate cancer progression wikipedia.orgresearchgate.netresearchgate.netaacrjournals.orgnih.govnih.gov. This interference occurs through the binding of Cabazitaxel to cellular microtubules and the microtubule-associated motor protein dynein wikipedia.orgresearchgate.netresearchgate.net. Dynein is responsible for the transport of various cellular cargoes, including the AR, from the cytoplasm to the nucleus aacrjournals.org. By interacting with dynein and stabilizing microtubules, Cabazitaxel inhibits the nuclear translocation of the AR, thereby preventing its function as a transcription factor and blocking downstream signaling essential for prostate cancer cell growth aacrjournals.orgnih.govnih.gov. This mechanism is particularly relevant as AR signaling remains active even after androgen deprivation in castration-resistant prostate cancer.
Influence on DNA Damage-Repair Protein Trafficking
Microtubule-targeting agents (MTAs) like Cabazitaxel have been shown to disrupt intracellular trafficking processes during interphase, a mechanism proposed to be more significant than mitotic arrest in certain cancer types researchgate.netnih.govpnas.org. Specifically, Cabazitaxel interferes with the transport of critical proteins involved in DNA damage repair researchgate.netnih.govpnas.org. These DNA damage-repair proteins normally traffic along microtubules to sites of DNA damage. By disrupting microtubule dynamics, Cabazitaxel sequesters these proteins in the cytoplasm, preventing them from effectively repairing DNA nih.govpnas.org. This impaired DNA repair capacity can lead to increased genomic instability and cell death, and it also contributes to the synergistic toxicity observed when MTAs are combined with DNA-damaging agents researchgate.netnih.gov.
Data Tables
Table 1: Key Pathways and Proteins Modulated by Cabazitaxel
| Pathway | Protein(s) Affected | Effect | Reference(s) |
| Apoptosis | Bcl-2 family proteins | Inhibition of anti-apoptotic function | taylorandfrancis.com |
| Bax | Upregulation | e-century.usnih.gov | |
| Cleaved Caspase-3 | Upregulation | e-century.usnih.gov | |
| PARP | Cleavage/Activation (marker of apoptosis) | researchgate.net | |
| Autophagy | PI3K/Akt/mTOR pathway | Inhibition | nih.govnih.govresearchgate.net |
| Phosphorylated Akt (p-Akt) | Reduced phosphorylation | nih.govnih.gov | |
| Phosphorylated mTOR (p-mTOR) | Reduced phosphorylation | nih.govnih.gov | |
| Cell Cycle Regulation | Microtubule dynamics | Stabilization, Inhibition of disassembly | drugbank.comcampus.sanofiaetna.comcapbluecross.compatsnap.com |
| Cell Cycle Progression | Arrest at G2/M phase | nih.govpatsnap.com | |
| Androgen Receptor (AR) Signaling | Androgen Receptor (AR) | Inhibition of nuclear translocation | wikipedia.orgresearchgate.netresearchgate.netaacrjournals.orgnih.govnih.gov |
| Dynein (microtubule-associated motor protein) | Binding and interaction | wikipedia.orgresearchgate.netresearchgate.netaacrjournals.org | |
| DNA Damage Response | DNA Damage-Repair Proteins | Disrupted trafficking, Cytoplasmic sequestration | researchgate.netnih.govpnas.org |
Table 2: Cellular Functions Disrupted by Cabazitaxel
| Cellular Function | Mechanism of Disruption | Consequence | Reference(s) |
| Microtubule Dynamics | Stabilization; Inhibition of disassembly | Cell cycle arrest; Mitotic spindle abnormalities | drugbank.comcampus.sanofiaetna.comcapbluecross.compatsnap.comresearchgate.net |
| Cell Division | Blockade of mitotic and interphase cellular functions | Cell cycle arrest at G2/M phase; Inhibition of cell division | nih.govdrugbank.comcampus.sanofiaetna.comcapbluecross.compatsnap.com |
| Cell Proliferation | Inhibition of cell cycle progression and microtubule function | Suppression of tumor growth | e-century.usnih.govresearchgate.netdrugbank.com |
| Androgen Receptor Signaling | Inhibition of nuclear translocation and downstream signaling | Disruption of AR transcriptional activity; Reduced AR target gene expression | wikipedia.orgresearchgate.netresearchgate.netaacrjournals.orgnih.govnih.gov |
| Intracellular Trafficking | Disruption of protein transport along microtubules | Sequestration of DNA damage-repair proteins in the cytoplasm | researchgate.netnih.govpnas.org |
| Programmed Cell Death | Induction of apoptosis and autophagy | Cytotoxic effect; Cell death | e-century.usnih.govresearchgate.netnih.govnih.gov |
Mechanisms of Resistance to Cabazitaxel in Preclinical Models
Epigenetic Mechanisms of Resistance
Regulation of ABCB1 Expression by Epigenetic Modifiers (e.g., BRPF1)
Cabazitaxel (B1684091), a third-generation taxane (B156437), has demonstrated efficacy in treating metastatic castration-resistant prostate cancer (mCRPC) that has progressed on docetaxel (B913) researchgate.netiiarjournals.orgoncotarget.com. While Cabazitaxel was developed with a reduced affinity for P-glycoprotein (P-gp), also known as ATP-binding cassette sub-family B member 1 (ABCB1), compared to earlier taxanes, the development of resistance remains a significant clinical challenge researchgate.netoncotarget.comnih.govresearchgate.net. A primary mechanism contributing to taxane resistance is the overexpression of ABCB1, an efflux pump that actively expels chemotherapeutic drugs from cancer cells, thereby decreasing their intracellular concentration and efficacy oncotarget.comnih.govmdpi.com. Although Cabazitaxel exhibits lower P-gp substrate propensity, resistance can still emerge through various mechanisms, including the upregulation of ABCB1 researchgate.netnih.govresearchgate.net.
Epigenetic modifications, which alter gene expression without changing the underlying DNA sequence, play a critical role in the development of multidrug resistance (MDR) by influencing the expression of key genes like ABCB1 mdpi.commedscape.comoaepublish.comoncotarget.com. These modifications include changes in DNA methylation patterns and histone modifications, which collectively regulate chromatin structure and gene accessibility medscape.comoncotarget.comnih.gov. For instance, hypomethylation of the ABCB1 promoter region has been linked to increased ABCB1 expression in drug-resistant cell lines oncotarget.com. Similarly, alterations in histone acetylation, such as increased histone H3 acetylation at the ABCB1 promoter, have been observed to correlate with enhanced ABCB1 gene expression and a subsequent MDR phenotype nih.gov.
Recent preclinical research has identified Bromodomain and PHD Finger Containing 1 (BRPF1) as a significant epigenetic regulator involved in taxane resistance, particularly through its influence on ABCB1 expression researchgate.netbiorxiv.orgnih.govbiorxiv.orgbiorxiv.orgaacrjournals.orgbiorxiv.org. BRPF1 functions as an epigenetic reader protein, often as part of histone acetyltransferase (HAT) complexes, and is known to recognize acetylated histone marks researchgate.netbiorxiv.orgbiorxiv.orgaacrjournals.org. Studies have provided compelling evidence that BRPF1 directly interacts with the promoter region of the ABCB1 gene, thereby modulating its transcriptional activity researchgate.netbiorxiv.orgnih.govbiorxiv.orgbiorxiv.orgaacrjournals.orgbiorxiv.org. Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) analyses have confirmed the occupancy of BRPF1 at the ABCB1 promoter, substantiating its direct role in regulating ABCB1 transcription researchgate.netbiorxiv.orgnih.govbiorxiv.orgbiorxiv.orgaacrjournals.orgbiorxiv.org.
The mechanism by which BRPF1 contributes to Cabazitaxel resistance involves the enhancement of ABCB1 gene expression upon its binding to the promoter region. This leads to elevated levels of P-gp protein, which in turn increases the efflux of Cabazitaxel from cancer cells, resulting in resistance researchgate.netbiorxiv.orgaacrjournals.org. Conversely, the genetic depletion (e.g., knockout or knockdown) or pharmacological inhibition of BRPF1 has been shown to significantly reduce ABCB1 expression researchgate.netbiorxiv.orgnih.govbiorxiv.orgaacrjournals.orgbiorxiv.org. This reduction in ABCB1 levels effectively resensitizes previously resistant cancer cells to Cabazitaxel, restoring chemosensitivity researchgate.netbiorxiv.orgnih.govbiorxiv.orgaacrjournals.orgbiorxiv.org. Furthermore, BRPF1 has been observed to be upregulated in various taxane-resistant cancer cell lines and in cancer patients exposed to taxanes, indicating its potential role as a biomarker for resistance development and progression researchgate.netnih.govbiorxiv.org.
Research Findings
Preclinical investigations have elucidated the direct role of BRPF1 in mediating Cabazitaxel resistance through ABCB1 regulation.
Table 1: BRPF1 Occupancy at the ABCB1 Promoter
| Study Reference | Method | Finding |
| researchgate.netbiorxiv.orgbiorxiv.orgaacrjournals.org | ChIP-qPCR | Confirmed direct binding of BRPF1 to the ABCB1 promoter region, indicating transcriptional regulation. |
| nih.govbiorxiv.orgbiorxiv.org | ChIP-qPCR | Demonstrated significant enrichment of BRPF1 at the ABCB1 promoter, providing evidence for its direct involvement in regulating ABCB1 gene expression. |
Table 2: Impact of BRPF1 Modulation on ABCB1 Expression
| Study Reference | BRPF1 Intervention | ABCB1 Level | Cell Type/Context |
| researchgate.netbiorxiv.orgaacrjournals.org | Knockout or inhibition | Decreased ABCB1 expression (mRNA and protein) | Taxol-resistant triple-negative breast cancer (TNBC) cells |
| nih.govbiorxiv.orgbiorxiv.org | Knockdown or pharmacological inhibition | Reduced ABCB1 expression | Taxane-resistant prostate cancer cells |
Table 3: Effect of BRPF1 Inhibition on Cabazitaxel/Taxane Sensitivity
| Study Reference | BRPF1 Intervention | Drug | Outcome | Cell Type/Context |
| researchgate.netbiorxiv.orgaacrjournals.org | Pharmacological inhibition (e.g., PFI-4, OF-1) | Taxol | Significantly reduced cell viability and resensitized resistant cells to Taxol. | Taxol-resistant TNBC cells |
| nih.govbiorxiv.orgbiorxiv.org | Pharmacological inhibition | Taxanes (Docetaxel/Cabazitaxel) | Resensitized resistant cells, restoring susceptibility to taxane treatment. | Taxane-resistant prostate cancer cells |
Preclinical Pharmacodynamics and Efficacy Studies of Cabazitaxel
In Vivo Antitumor Activity in Xenograft Models
Activity in Preclinical Pediatric Tumor Models
Preclinical investigations have explored the efficacy of cabazitaxel (B1684091) in various pediatric tumor models, seeking to identify agents that can overcome limitations of existing therapies, particularly those affecting the central nervous system (CNS) and pediatric cancers where first-generation taxanes have shown limited success oup.comnih.govtandfonline.comresearchgate.net. These studies have primarily utilized patient-derived xenograft (PDX) models and in vitro cell line panels to assess cabazitaxel's antineoplastic activity.
Pediatric Brain Tumors
Studies evaluating cabazitaxel in mouse models of pediatric brain tumors have demonstrated promising results, suggesting its potential as a therapeutic agent in this challenging area oup.comnih.govresearchgate.netoup.com. Research comparing cabazitaxel and docetaxel (B913) in flank and orthotopic xenograft models derived from atypical teratoid rhabdoid tumor (ATRT), medulloblastoma, and central nervous system primitive neuroectodermal tumor (CNS-PNET) has yielded significant findings.
In flank xenograft models, both cabazitaxel and docetaxel treatments resulted in substantial tumor growth inhibition across these pediatric brain tumor types. Notably, cabazitaxel demonstrated sustained tumor growth inhibition in ATRT and medulloblastoma flank xenograft models, an effect not observed with docetaxel oup.comnih.govresearchgate.netoup.com. Further evaluation in orthotopic xenograft models, which better recapitulate the tumor microenvironment and anatomical location, revealed that cabazitaxel treatment led to significantly improved survival rates in mice bearing ATRT, medulloblastoma, and CNS-PNET models compared to those treated with docetaxel oup.comnih.govresearchgate.netoup.com. These findings collectively support the potential clinical utility of cabazitaxel for pediatric brain tumors, particularly given its ability to cross the blood-brain barrier oup.comtandfonline.com.
Table 1: Comparative Efficacy of Cabazitaxel in Pediatric Brain Tumor Models
| Tumor Type | Model Type | Key Efficacy Observation | Comparison to Docetaxel |
| Atypical Teratoid Rhabdoid Tumor (ATRT) | Flank Xenograft | Sustained tumor growth inhibition | Superior |
| Medulloblastoma | Flank Xenograft | Sustained tumor growth inhibition | Superior |
| Central Nervous System Primitive Neuroectodermal Tumor (CNS-PNET) | Flank Xenograft | Significant tumor growth inhibition | Similar |
| ATRT | Orthotopic Xenograft | Significantly improved survival | Superior |
| Medulloblastoma | Orthotopic Xenograft | Significantly improved survival | Superior |
| CNS-PNET | Orthotopic Xenograft | Significantly improved survival | Superior |
Other Pediatric Solid Tumors
The Pediatric Preclinical Testing Program (PPTP) has also assessed the activity of cabazitaxel against a panel of pediatric solid tumor cell lines and xenografts, comparing it directly with docetaxel nih.govnih.gov. This program aims to identify agents with significant preclinical activity for further clinical development in pediatric cancers.
In vitro evaluations showed that both cabazitaxel and docetaxel exhibited similar potency, with median relative IC50 (rIC50) values of 0.47 nM for cabazitaxel and 0.88 nM for docetaxel. Ewing sarcoma cell lines demonstrated particular sensitivity to both agents. While sensitivity to docetaxel showed a strong inverse correlation with ABCB1 (multidrug resistance gene) expression, this correlation was weaker for cabazitaxel nih.govnih.gov.
In vivo studies using a subset of PPTP solid tumor xenograft models revealed that cabazitaxel demonstrated significantly greater antitumor activity than docetaxel in five out of twelve tested models. Cabazitaxel induced tumor regressions in six models, compared to three models for docetaxel. Furthermore, cabazitaxel achieved maintained complete responses (MCRs) in five out of ten xenograft models across various histologies, whereas docetaxel achieved MCRs in only one model nih.govnih.gov.
Specific studies on pediatric rhabdomyosarcoma and Ewing sarcoma xenograft models have provided granular data on cabazitaxel's efficacy. In the RH-30 rhabdomyosarcoma model, cabazitaxel achieved 100% complete regression at higher doses, with tumor-free survivors observed in 6 out of 6 mice treated with 14.5 mg/kg and 5 out of 6 mice treated with 9 mg/kg. In contrast, docetaxel only induced complete regression at the highest dose tested aacrjournals.org. For Ewing sarcoma models, cabazitaxel demonstrated notable activity, achieving tumor-free survival in 6 out of 7 mice with the TC-71 model at 14.5 mg/kg and inducing complete regressions in 6 out of 7 SK-ES-1 xenografts, alongside partial regressions in all tested SK-ES-1 models aacrjournals.org.
Table 2: Comparative In Vitro and In Vivo Activity of Cabazitaxel and Docetaxel in Pediatric Solid Tumor Xenografts (PPTP Study)
| Parameter | Cabazitaxel | Docetaxel | Significance (Cabazitaxel vs. Docetaxel) |
| In Vitro Median rIC50 (nM) | 0.47 | 0.88 | Similar potency |
| In Vitro Sensitivity Correlation (ABCB1 Expression) | Weaker | Stronger | - |
| In Vivo Activity (5 of 12 models) | Greater | - | Significantly greater activity |
| In Vivo Induced Regressions (Models) | 6 | 3 | - |
| In Vivo Maintained Complete Responses (MCRs) (5 of 10 models) | 5 | 1 | Superior |
Table 3: Specific Pediatric Xenograft Model Responses to Cabazitaxel vs. Docetaxel
| Tumor Type | Model | Treatment | Outcome Measure | Cabazitaxel | Docetaxel |
| Rhabdomyosarcoma | RH-30 | Cabazitaxel (14.5 mg/kg) | Complete Regression (CR) | 100% | - |
| Rhabdomyosarcoma | RH-30 | Cabazitaxel (14.5 mg/kg) | Tumor-Free Survivors (TFS) (Day 120) | 6/6 | - |
| Rhabdomyosarcoma | RH-30 | Docetaxel (14.5 mg/kg) | Complete Regression (CR) | - | CR (highest dose) |
| Ewing Sarcoma | TC-71 | Cabazitaxel (14.5 mg/kg) | Tumor-Free Survivors (TFS) (Day 120) | 6/7 | - |
| Ewing Sarcoma | TC-71 | Cabazitaxel (9 mg/kg) | Partial Regression (PR) | 6/7 | - |
| Ewing Sarcoma | TC-71 | Docetaxel (14.5 mg/kg) | Tumor-Free Survivors (TFS) (Day 120) | - | 1/7 (highest dose) |
| Ewing Sarcoma | SK-ES-1 | Cabazitaxel (14.5 mg/kg) | Complete Regression (CR) | 6/7 | - |
| Ewing Sarcoma | SK-ES-1 | Cabazitaxel (14.5 mg/kg) | Partial Regression (PR) | 100% | - |
| Ewing Sarcoma | SK-ES-1 | Docetaxel (14.5 mg/kg) | Complete Regression (CR) | - | 3/7 (highest dose) |
Structure Activity Relationships Sar and Medicinal Chemistry of Cabazitaxel and Its Analogs
Impact of Methoxy (B1213986) Group Substitutions at C7 and C10 on Biological Activity and P-gp Evasion
A key structural modification in cabazitaxel (B1684091) compared to docetaxel (B913) is the presence of methoxy groups at the C7 and C10 positions of the baccatin (B15129273) core, in place of the hydroxyl groups in docetaxel. unito.itresearchgate.net This seemingly minor alteration has a profound impact on the drug's interaction with the P-glycoprotein (P-gp) efflux pump, a primary mechanism of multidrug resistance in cancer cells. unito.it P-gp actively transports various chemotherapy agents, including taxanes, out of the cancer cell, thereby reducing their intracellular concentration and therapeutic efficacy. unito.it
Cabazitaxel's methoxy groups at C7 and C10 render it a poor substrate for P-gp. unito.it This reduced affinity for the efflux pump allows cabazitaxel to accumulate at higher concentrations within resistant cancer cells, leading to enhanced cytotoxicity. unito.it The increased lipophilicity conferred by the methoxy groups also facilitates its ability to cross cell membranes. unito.it Research has shown that these structural changes are crucial for cabazitaxel's potent activity in both docetaxel-sensitive and docetaxel-resistant cell lines. unito.it
Further studies on cabazitaxel analogs have explored other modifications at the C7 and C10 positions. For instance, the synthesis and evaluation of 7,10-di-O-methylthiomethyl (MTM) modified cabazitaxel showed that these analogs retained potent antitumor activity, with some demonstrating a potentially better safety profile in preclinical models.
Role of Functional Groups: C2'-Boc, 3'-Phenyl, C2-Benzoate, and C4-Acetate Groups
The C2'-tert-butoxycarbonyl (Boc) group on the C13 side chain is essential for the cytotoxic activity of cabazitaxel. Structure-activity relationship studies have demonstrated that replacement of the C2'-Boc group with other substituents leads to a decrease in in vitro cytotoxicity. researchgate.net This highlights the importance of this specific bulky group for optimal interaction with the tubulin binding pocket.
The 3'-phenyl group , also part of the C13 side chain, is a characteristic feature of the taxane (B156437) class. While direct SAR studies specifically isolating the effect of the 3'-phenyl group in cabazitaxel are limited, its presence is generally considered important for the binding affinity to β-tubulin. This interaction is crucial for promoting the polymerization of tubulin and stabilizing microtubules, which ultimately leads to cell cycle arrest and apoptosis. nih.gov
| Functional Group | Position | Role in Cabazitaxel's Activity |
|---|---|---|
| Methoxy Groups | C7 and C10 | Reduce affinity for P-gp, enabling evasion of drug resistance and increasing intracellular concentration. |
| C2'-tert-butoxycarbonyl (Boc) | C13 Side Chain | Essential for high cytotoxic activity; replacement leads to decreased potency. |
| 3'-Phenyl | C13 Side Chain | Contributes to the binding affinity with β-tubulin, crucial for microtubule stabilization. |
| C2-Benzoate | Baccatin Core | Participates in hydrophobic interactions within the tubulin binding pocket. |
| C4-Acetate | Baccatin Core | Maintains the necessary conformation of the taxane core for effective tubulin binding. |
Design, Synthesis, and Preclinical Evaluation of Cabazitaxel Derivatives and Prodrugs
The promising activity of cabazitaxel has spurred the design and synthesis of numerous derivatives and prodrugs with the aim of further improving its therapeutic index. nih.govaacrjournals.org These efforts focus on enhancing tumor-specific delivery, increasing solubility, and reducing systemic toxicity. nih.govaacrjournals.org
One approach involves the development of prodrugs that are inactive until they reach the tumor environment, where they are converted to the active cabazitaxel. For example, a prodrug was developed by tethering docosahexaenoic acid (DHA) to cabazitaxel. aacrjournals.orgaacrjournals.orgnih.govresearchgate.net This conjugate can self-assemble into nanoparticles, and its formulation within a clinically approved copolymer, poly(ethylene glycol)-block-poly(D,L-lactic acid) (PEG-b-PLA), has been shown to abrogate P-glycoprotein-mediated resistance in cancer cells. aacrjournals.orgaacrjournals.orgnih.govresearchgate.net Preclinical evaluation of these nanoparticles in a docetaxel-resistant cervical tumor xenograft-bearing mouse model demonstrated significantly improved antitumor efficacy compared to the free drug. aacrjournals.orgaacrjournals.orgnih.govresearchgate.net
Another strategy involves modifying the cabazitaxel molecule to create novel analogs with potentially improved properties. A novel semi-synthesis of cabazitaxel has been described, which is more efficient and avoids the use of many hazardous reagents. This synthetic route has also been utilized to prepare a panel of cabazitaxel analogs. Cytotoxicity evaluations of these analogs against various cancer cell lines, including drug-resistant lines, have shown that many of them retain potent activity.
The preclinical evaluation of these new derivatives and prodrugs is a critical step in their development. These studies typically involve in vitro cytotoxicity assays against a panel of cancer cell lines and in vivo efficacy studies in animal models of cancer. The goal is to identify candidates with superior antitumor activity and a more favorable safety profile compared to cabazitaxel itself. aacrjournals.orgaacrjournals.orgnih.govresearchgate.net
| Derivative/Prodrug Strategy | Rationale | Preclinical Findings |
|---|---|---|
| DHA-Cabazitaxel Conjugate Nanoparticles | Enhance tumor delivery and overcome resistance. | Abrogated P-gp-mediated resistance; improved antitumor efficacy in a docetaxel-resistant xenograft model. aacrjournals.orgaacrjournals.orgnih.govresearchgate.net |
| 7,10-di-O-methylthiomethyl (MTM) Analogs | Explore alternative modifications at C7 and C10 to potentially improve the therapeutic window. | Retained potent antitumor activity with indications of a better safety profile in preclinical models. |
| Novel Semi-synthesis Analogs | Efficiently generate a library of analogs for SAR studies. | Many analogs demonstrated potent cytotoxicity against both sensitive and drug-resistant cancer cell lines. |
Pharmacophore Modeling and Structural Requirements for Tubulin Binding
The primary mechanism of action of cabazitaxel is the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division. researchgate.netnih.gov Cabazitaxel binds to β-tubulin, a subunit of the microtubule polymer, and promotes its assembly while inhibiting its disassembly. researchgate.netnih.gov This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis. researchgate.netnih.gov
Pharmacophore modeling and computational studies have been instrumental in elucidating the key structural features required for the interaction between cabazitaxel and β-tubulin. researchgate.netnih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. For taxanes, the pharmacophore typically includes hydrophobic regions, hydrogen bond donors, and hydrogen bond acceptors that interact with specific amino acid residues in the tubulin binding pocket.
The structural requirements for tubulin binding are stringent. The conformation of the taxane ring system, the presence and nature of the C13 side chain, and the specific substitutions on the baccatin core are all critical for high-affinity binding and potent biological activity. The understanding of these structural requirements is crucial for the rational design of new taxane analogs with improved efficacy and reduced side effects.
Preclinical Pharmacokinetics and Metabolism of Cabazitaxel
Absorption and Distribution in Preclinical Models
Following intravenous administration, cabazitaxel (B1684091) exhibits a pharmacokinetic profile characterized by a large volume of distribution and extensive tissue penetration. Its absorption is primarily via intravenous route in preclinical studies, and its distribution into various tissues, including the brain, is a key feature.
Tissue Distribution Profiles in Animal Models
Table 1: Tissue Distribution and Brain Penetration Highlights in Preclinical Models
| Parameter | Mouse | Rat | Dog | Citation(s) |
| Plasma Protein Binding (%) | 99.3 | 95.5 | 97.1 | nih.govhres.ca |
| Volume of Distribution (L/kg) | 2.5–3.7 (healthy), 8.8 (tumor-bearing) | 22.7 | 3.3–14.5 | nih.govhres.ca |
| Tumor:Plasma Exposure Ratio (0-48h) | 1.6x (MA16/C tumors) | N/A | N/A | nih.gov |
| Overall Brain Exposure vs. Plasma (0-48h) | 3.7x (MA16/C tumors) | N/A | N/A | nih.gov |
| Brain Penetration (relative to blood/plasma) | Rapid, similar relative exposure | Rapid, similar relative exposure | Rapid, similar relative exposure | nih.gov |
| P-gp Pump Saturation Threshold (normal brain) | ~11 µM | N/A | N/A | oup.com |
Blood-Brain Barrier Permeability in Animal Models
Cabazitaxel demonstrates a notable ability to penetrate the blood-brain barrier (BBB) in preclinical models, a characteristic that distinguishes it from some earlier taxanes nih.govnih.gov. Studies in mice, rats, and dogs have shown that cabazitaxel rapidly enters the brain, with similar relative exposures between brain and blood across these species nih.gov. This enhanced BBB permeability is attributed to its lower affinity for the P-glycoprotein (P-gp) efflux pump compared to docetaxel (B913) oup.comnih.govresearchgate.net. In situ brain perfusion studies further indicated a two- to threefold greater brain penetration for cabazitaxel compared to paclitaxel (B517696) or docetaxel nih.gov. In models of intracranial glioblastomas, cabazitaxel exhibited greater antitumor activity than docetaxel, supporting its enhanced BBB penetration nih.govtga.gov.au. Research suggests that cabazitaxel may saturate the P-gp efflux threshold more effectively when administered less frequently at a higher dose, thereby facilitating greater accumulation in the brain oup.com. Furthermore, it has been observed that cabazitaxel crosses the BBB more effectively into tumor sites than into healthy brain tissue, potentially due to reduced P-gp expression in the tumor vasculature researchgate.net.
Metabolic Pathways and Enzymes in Preclinical Systems
Cabazitaxel undergoes extensive metabolism in preclinical systems, primarily through hepatic biotransformation pathways involving cytochrome P450 (CYP) enzymes. The parent drug remains the major circulating compound in plasma across various species.
Primary Role of Cytochrome P450 Enzymes (CYP3A4/5) and Secondary Role of CYP2C8
In vitro and in vivo studies have identified the primary enzymes responsible for cabazitaxel metabolism. Human cytochrome P450 (CYP)3A4 and CYP3A5 play a major role, accounting for 80% to 90% of cabazitaxel's hepatic clearance tga.gov.aunih.govnih.govfda.govdrugbank.comhres.caeuropa.eu. CYP2C8 contributes to the remaining metabolic clearance, albeit to a lesser extent tga.gov.aunih.govfda.govdrugbank.com. This reliance on CYP3A4/5 means that cabazitaxel's metabolism can be significantly influenced by co-administered drugs that inhibit or induce these enzymes tga.gov.aunih.goveuropa.eu.
Major Metabolic Pathways: O-Demethylations and t-Butyl Hydroxylation
The principal metabolic transformations of cabazitaxel involve Phase I reactions. Two major pathways identified are:
O-Demethylations: Two distinct O-demethylation reactions occur, leading to the formation of 7-O-demethyl-cabazitaxel (RPR112698) and 10-O-demethyl-cabazitaxel (RPR123142) nih.govtga.gov.auhres.ca. These pathways account for a significant portion of the administered dose excreted in humans, dogs, and mice nih.gov.
t-Butyl Hydroxylation: Hydroxylation on the t-butyl group of the lateral chain is another significant metabolic route, particularly prominent in rats nih.govhres.catga.gov.auhres.ca.
Combinations of these pathways are frequently observed, including di-demethylation to form docetaxel (7,10-O-demethyl-cabazitaxel) tga.gov.au.
Table 2: Major Metabolic Pathways of Cabazitaxel in Preclinical Species
| Metabolic Pathway | Humans (%) | Dogs (%) | Mice (%) | Rats (%) | Citations |
| O-Demethylation (7-position) | ~40% | ~54% | ~45% | N/A | nih.govtga.gov.au |
| O-Demethylation (10-position) | ~40% | ~54% | ~45% | N/A | nih.govtga.gov.au |
| t-Butyl Hydroxylation (lateral chain) | N/A | N/A | N/A | 49–55% | nih.govtga.gov.au |
| Oxazolidine (B1195125)/Oxazolidinone formation | Mentioned | Mentioned | Mentioned | Mentioned | hres.catga.gov.auhres.ca |
| Cleavage (minor pathway) | Mentioned | Mentioned | Mentioned | Mentioned | hres.catga.gov.auhres.ca |
Note: Percentages for O-demethylation in humans, dogs, and mice represent the combined contribution of both 7- and 10-O-demethylation pathways.
Formation of Oxazolidine or Oxazolidinone Type Compounds
Following t-butyl hydroxylation on the lateral chain, cyclization can occur, leading to the formation of oxazolidine or oxazolidinone type compounds hres.catga.gov.auhres.ca. These represent a distinct class of metabolites resulting from the biotransformation of cabazitaxel.
Advanced Drug Delivery Systems for Cabazitaxel in Preclinical Development
Nanoparticle Formulations (e.g., PLGA, Albumin-Bound) and Their Preclinical Efficacy
Nanoparticle-based systems represent a prominent strategy for reformulating Cabazitaxel (B1684091). By encapsulating the drug within a biocompatible matrix, these formulations can improve solubility, prolong circulation time, and potentially reduce off-target toxicity. nih.gov
Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, has been utilized to create Cabazitaxel nanoparticles. buffalo.edunih.gov In preclinical studies, these PLGA-based nanoparticles have demonstrated the ability to effectively encapsulate Cabazitaxel and have been explored for targeted applications, such as in bone-metastatic prostate cancer. buffalo.edunih.gov For instance, bone-targeted PLGA nanoparticles were developed using an emulsion/solvent evaporation technique, achieving a 56% encapsulation efficacy. buffalo.edu These targeted nanoparticles were shown to inhibit processes crucial to metastasis, such as the epithelial-to-mesenchymal transition (EMT), invasion, and migration in prostate cancer cells. nih.gov
Albumin-bound nanoparticles have also emerged as a promising carrier for Cabazitaxel. nih.gov Cabazitaxel-loaded human serum albumin nanoparticles (Cbz-NPs) have been synthesized using a salting-out method, which avoids the use of harsh chlorinated organic solvents. nih.govscienceopen.com These nanoparticles typically exhibit a spherical shape with a narrow size distribution. nih.govscienceopen.com Preclinical evaluation in prostate cancer xenograft models showed that Cbz-NPs led to prolonged blood circulation and significantly greater accumulation of Cabazitaxel in tumors compared to the conventional Tween-80-based formulation. nih.gov This enhanced tumor accumulation was associated with improved antitumor activity. nih.govresearchgate.net Furthermore, studies in paclitaxel-resistant non-small cell lung cancer models suggest that Cbz-HSA-NPs have a higher antitumor effect and lower toxicity than the Tween-based formulation. researchgate.net
| Nanoparticle Type | Polymer/Carrier | Key Preclinical Findings | Cancer Model | Reference |
|---|---|---|---|---|
| Polymeric Nanoparticle | PLGA | Inhibited EMT, invasion, and migration in prostate cancer cells. | Prostate Cancer | nih.gov |
| Bone-Targeted Nanoparticle | PLGA-Alendronate | Achieved 56% encapsulation efficacy with a mean size of 236 nm. | Prostate Cancer | buffalo.edu |
| Albumin-Bound Nanoparticle (Cbz-NP) | Human Serum Albumin (HSA) | Prolonged blood circulation, enhanced tumor accumulation, and reduced toxicity compared to Cbz-Tween formulation. | Prostate Cancer | nih.gov |
| Albumin-Bound Nanoparticle (CTX-HSA-NP) | Human Serum Albumin (HSA) | Higher antitumor effect and 1.8 times lower toxicity compared to CTX-Tween in resistant models. | Paclitaxel-Resistant NSCLC | researchgate.net |
Polymeric Micelles, Conjugates, and Other Carrier Systems
Beyond PLGA and albumin, a variety of other polymeric systems are under investigation to optimize Cabazitaxel delivery. Polymeric micelles, which are self-assembling nanostructures formed from amphiphilic block copolymers, are particularly well-suited for encapsulating hydrophobic drugs like Cabazitaxel. nih.govmdpi.com
Researchers have developed biodegradable and enzyme-responsive polymeric micelles for Cabazitaxel. nih.gov One such system used copolymers of PEG and cholesterol, incorporating a peptide linker that is cleavable by matrix metalloproteinase-2 (MMP-2), an enzyme overexpressed in the tumor microenvironment of prostate cancer. nih.govmdpi.com These micelles demonstrated high drug loading (up to 23.33%) and entrapment efficiency (up to 79.69%) and released the drug specifically in the presence of the target enzyme. nih.gov Other polymeric nanoparticles have been formed using mPEG-PCL (poly(caprolactone)) block copolymers, which showed high drug loading (11%), 99% encapsulation efficiency, and sustained drug release, leading to significant tumor growth delay in preclinical models. buffalo.edu
Prodrug strategies and drug conjugates have also been explored. A novel approach involved tethering docosahexaenoic acid (DHA) to Cabazitaxel, creating a prodrug that self-assembles into nanoparticles. This formulation abrogated P-glycoprotein-mediated resistance in cancer cells and showed augmented efficacy in a docetaxel-resistant cervical tumor xenograft model. researchgate.net Another example is a nanoparticle-drug conjugate (CRLX522) where Cabazitaxel is linked to a β-cyclodextrin–PEG copolymer, which demonstrated improved pharmacokinetic properties and potent efficacy in taxane-resistant mouse models. figshare.com
| Delivery System | Core Components | Key Preclinical Findings | Cancer Model | Reference |
|---|---|---|---|---|
| Enzyme-Responsive Micelles | PEG, MMP-2-responsive peptide, Cholesterol | High drug loading (23.33%), enzyme-dependent release, and better tumor growth inhibition than free drug. | Prostate Cancer | nih.gov |
| Polymeric Nanoparticles | mPEG-PCL | High drug loading (11%) and encapsulation (99%); delayed tumor growth more than Tween 80 formulation. | Lewis Lung Carcinoma | buffalo.edu |
| Self-Assembling Prodrug | Cabazitaxel-DHA | Overcame P-gp-mediated resistance; augmented efficacy in docetaxel-resistant tumors. | Cervical Tumor Xenograft | researchgate.net |
| Nanoparticle-Drug Conjugate (CRLX522) | β-cyclodextrin–PEG copolymer | Improved pharmacokinetics; potent efficacy in taxane-resistant models. | Taxane-Resistant Models | figshare.com |
Targeted Delivery Strategies (e.g., Ligand-Mediated Active Targeting)
Active targeting strategies aim to further enhance the specificity and efficacy of Cabazitaxel delivery systems by decorating their surface with ligands that bind to receptors overexpressed on cancer cells. This approach facilitates receptor-mediated endocytosis, increasing the intracellular concentration of the drug. researchgate.netnih.gov
A prominent example is the targeting of the Prostate-Specific Membrane Antigen (PSMA), which is highly expressed on prostate cancer cells. nih.gov Enzyme-responsive polymeric micelles have been coupled with DUPA, a urea-based PSMA-targeting ligand. nih.gov In preclinical studies, these DUPA-coupled micelles showed dramatically higher cellular uptake in prostate cancer cells compared to non-targeted micelles and free Cabazitaxel. nih.gov This enhanced uptake translated into superior inhibition of tumor growth and a significantly higher induction of apoptosis in a xenograft mouse model. researchgate.netnih.gov
For bone-metastatic cancers, delivery systems have been designed to target the bone matrix. buffalo.edunih.gov Cabazitaxel-loaded PLGA nanoparticles have been surface-modified with alendronate, an amino-bisphosphonate that has a high affinity for hydroxyapatite, the primary mineral component of bone. buffalo.edu This strategy is designed to concentrate the therapeutic agent at sites of bone metastasis. buffalo.edunih.gov Another study explored folate conjugation to poly(alkyl cyanoacrylate) nanoparticles, although this did not result in enhanced effects in the specific breast cancer model tested, potentially due to the orientation of the folate on the nanoparticle surface. nih.gov
Impact of Formulation on Pharmacokinetics and Antitumor Efficacy in Preclinical Models
The primary goal of developing advanced drug delivery systems for Cabazitaxel is to improve its pharmacokinetic profile and, consequently, its antitumor efficacy compared to the standard formulation. buffalo.edunih.gov Preclinical studies have consistently shown that nanocarrier-based formulations can significantly alter the biodistribution and retention of Cabazitaxel.
Formulations based on mPEG-PLA derivatives have been shown to increase the area under the curve (AUC) and maximum concentration (Cmax) by 26-fold and 10-fold, respectively, compared to the commercial Jevtana® formulation in mice. buffalo.edu Similarly, human serum albumin-bound nanoparticles (Cbz-NPs) exhibited prolonged blood circulation, with plasma drug concentrations remaining consistently higher at each time point compared to the Cbz-Tween formulation. nih.govscienceopen.com This altered pharmacokinetic profile leads to enhanced drug accumulation in tumor tissue. nih.gov For Cbz-NPs, this resulted in superior tumor growth inhibition in a prostate cancer xenograft model. nih.gov
The improved efficacy is particularly notable in drug-resistant models. nih.govaacrjournals.orgnih.gov Cabazitaxel itself was developed to overcome resistance to first-generation taxanes like docetaxel (B913). nih.govaacrjournals.org Nanoparticle formulations can further enhance this activity. For example, a self-assembling Cabazitaxel-DHA prodrug demonstrated markedly suppressed tumor growth in a docetaxel-resistant cervical tumor model. researchgate.net Enzyme-responsive, PSMA-targeted micelles also demonstrated better inhibition of tumor growth in prostate cancer xenografts compared to both unmodified micelles and free Cabazitaxel. researchgate.netnih.gov These findings highlight that rationally designed delivery systems can significantly boost the therapeutic potential of Cabazitaxel in preclinical settings. aacrjournals.org
| Formulation | Pharmacokinetic Impact (vs. Standard Formulation) | Antitumor Efficacy Impact (vs. Standard Formulation) | Preclinical Model | Reference |
|---|---|---|---|---|
| mPEG-PLA Derivative Nanoparticles | 26-fold increase in AUC; 10-fold increase in Cmax. | Not specified. | Mice | buffalo.edu |
| Albumin-Bound Nanoparticles (Cbz-NPs) | Prolonged blood circulation; consistently higher plasma concentrations. | Greater accumulation in tumors; superior tumor growth inhibition. | Prostate Cancer Xenograft | nih.govscienceopen.com |
| mPEG-PCL Nanoparticles | Sustained drug release. | Significantly more delayed tumor growth. | Lewis Lung Carcinoma | buffalo.edu |
| PSMA-Targeted Micelles | Not specified. | Better inhibition of tumor growth; higher apoptosis. | Prostate Cancer Xenograft | nih.gov |
| Cabazitaxel-DHA Prodrug Nanoparticles | Not specified. | Augmented efficacy and markedly suppressed tumor growth. | Docetaxel-Resistant Cervical Tumor Xenograft | researchgate.net |
Biomarkers and Predictive Models for Cabazitaxel Response and Resistance in Preclinical Settings
Identification of Molecular Biomarkers (e.g., TUBB3, BRCA1, EMT Markers)
Several molecular biomarkers have been implicated in the response and resistance to cabazitaxel (B1684091) in preclinical studies. These markers are often involved in the drug's mechanism of action or in cellular pathways that allow cancer cells to evade its cytotoxic effects.
Class III β-tubulin (TUBB3): As a component of microtubules, the direct target of taxanes, alterations in tubulin isotypes can affect drug binding and microtubule dynamics. Increased expression of TUBB3 has been consistently associated with resistance to taxanes, including cabazitaxel. nih.govaacrjournals.orgconsensus.app In cabazitaxel-resistant breast cancer cell lines, both TUBB3 RNA and protein levels were found to be elevated. nih.govaacrjournals.org This overexpression is considered a significant mechanism of resistance by altering microtubule dynamicity. nih.gov
BRCA1: The breast cancer susceptibility gene 1 (BRCA1) is known for its role in DNA repair, but it also appears to influence taxane (B156437) sensitivity. Decreased expression of BRCA1 has been linked to cabazitaxel resistance. nih.govaacrjournals.org Studies in breast cancer cell variants have shown that a reduction in BRCA1 is associated with resistance to cabazitaxel. nih.gov Furthermore, transiently silencing BRCA1 in parental breast cancer cells led to a four-fold increase in resistance to cabazitaxel, highlighting its potential as a predictive biomarker. nih.gov
Epithelial-Mesenchymal Transition (EMT) Markers: EMT is a cellular process implicated in cancer progression, metastasis, and chemoresistance. The acquisition of mesenchymal characteristics has been associated with resistance to taxanes. nih.gov Altered expression of EMT markers is linked to cabazitaxel resistance. nih.govaacrjournals.org Mechanistically, BRCA1 has been shown to suppress EMT by binding to the promoter of the EMT-inducing transcription factor TWIST and inhibiting its activity. nih.gov Loss of BRCA1 can, therefore, lead to the activation of TWIST and subsequent EMT, contributing to resistance. nih.gov Another study has shown that BRCA1 and GATA3 expressions are positively correlated in human breast cancer, and BRCA1 depletion leads to the repression of GATA3, which in turn activates EMT. nih.gov
Table 1: Key Molecular Biomarkers Associated with Cabazitaxel Resistance in Preclinical Models
| Biomarker | Change in Expression | Associated Cancer Model | Implication |
|---|---|---|---|
| TUBB3 | Increased | Breast Cancer Cell Lines (MCF-7/CTAX, MCF-7/CTAX-P) | Altered microtubule dynamics, leading to reduced drug efficacy. nih.govaacrjournals.org |
| BRCA1 | Decreased | Breast Cancer Cell Lines (MCF-7 variants) | Reduced DNA repair function and potential induction of EMT, contributing to resistance. nih.govaacrjournals.org |
| EMT Markers | Altered | Breast Cancer Cell Lines (MCF-7 variants) | Increased cell motility, invasion, and resistance to apoptosis. nih.govaacrjournals.org |
Gene Expression Profiling and Pathway Analysis in Cabazitaxel-Resistant Cell Lines
Gene expression profiling of cabazitaxel-resistant cancer cell lines has provided a broader understanding of the complex mechanisms underlying resistance. These studies have identified entire pathways and gene signatures that are altered in resistant cells.
In a study on castration-resistant prostate cancer (CRPC) cells, RNA sequencing identified an increased expression of the multidrug resistance gene ABCB1 in cabazitaxel-resistant cells. researchgate.net This finding was confirmed at the protein level, and the use of an ABCB1-specific inhibitor reversed the resistance to both cabazitaxel and docetaxel (B913), confirming the role of this efflux pump in mediating resistance. researchgate.net
Another study in docetaxel and cabazitaxel-resistant prostate cancer cells (DU145 10DRCR) used gene expression profiling to investigate the role of DNA methylation in resistance. nih.gov The results suggested that DNA methylation of genes involved in apoptosis and cell-cycle regulation may contribute to cabazitaxel resistance. nih.gov Pre-treatment with a demethylating agent, 5-azacytidine, enhanced the sensitivity of these cells to cabazitaxel, indicating that epigenetic modifications are a key resistance mechanism. nih.gov
Pathway analysis of docetaxel-resistant prostate cancer cell lines, which is relevant to understanding cabazitaxel resistance, has revealed the upregulation of genes involved in multiple resistance mechanisms. nih.gov Besides the prominent upregulation of ABCB1, these analyses have pointed to alterations in cell death pathways. nih.gov
Table 2: Selected Genes and Pathways Altered in Cabazitaxel-Resistant Cell Lines
| Gene/Pathway | Alteration | Cell Line Model | Functional Consequence |
|---|---|---|---|
| ABCB1 (MDR1) | Upregulation | Castration-Resistant Prostate Cancer (RC4-2B) | Increased drug efflux, reducing intracellular drug concentration. researchgate.net |
| Pro-apoptotic and Cell-cycle Regulatory Genes | DNA Methylation-mediated Silencing | Prostate Cancer (DU145 10DRCR) | Evasion of apoptosis and uncontrolled cell proliferation. nih.gov |
Development and Characterization of In Vitro and In Vivo Models of Acquired Resistance
To study the mechanisms of cabazitaxel resistance, researchers have developed various preclinical models, both in vitro and in vivo. These models are invaluable tools for identifying biomarkers and testing new therapeutic strategies.
In Vitro Models: A common approach is the stepwise selection of cancer cell lines in the presence of increasing concentrations of cabazitaxel. For instance, cabazitaxel-resistant variants of the MCF-7 breast cancer cell line have been developed. nih.govaacrjournals.org One such variant, MCF-7/CTAX, was selected with cabazitaxel alone and exhibited a 33-fold resistance to the drug, primarily through the activation of the ABCB1 gene. aacrjournals.org Another variant, MCF-7/CTAX-P, was co-selected with cabazitaxel and a transport inhibitor, resulting in a resistance mechanism independent of ABCB1 but associated with altered microtubule dynamics and hypersensitivity to depolymerizing agents. aacrjournals.orgconsensus.app Similarly, a docetaxel-resistant prostate cancer cell line, DU145 10DRCR, was also shown to be resistant to cabazitaxel. nih.gov
In Vivo Models: Animal models, particularly xenografts, are crucial for evaluating the antitumor activity of cabazitaxel in a more complex biological system and for studying resistance in a physiological context. Cabazitaxel has demonstrated significant antitumor activity in a broad range of docetaxel-sensitive tumor xenografts. nih.gov Importantly, it has also shown efficacy in tumors with acquired resistance to docetaxel. nih.gov For example, in a patient-derived castration-resistant prostate tumor xenograft (HID28), cabazitaxel showed greater efficacy than docetaxel at equivalent doses. nih.gov Furthermore, a docetaxel-resistant cervical tumor xenograft-bearing mouse model has been used to evaluate novel delivery systems for cabazitaxel to overcome resistance. aacrjournals.org These in vivo models are instrumental in confirming the clinical potential of strategies aimed at overcoming cabazitaxel resistance.
Table 3: Examples of Preclinical Models of Cabazitaxel Resistance
| Model Type | Model Name | Key Characteristics |
|---|---|---|
| In Vitro | MCF-7/CTAX | Breast cancer cell line with 33-fold resistance to cabazitaxel, mediated by ABCB1 activation. aacrjournals.org |
| In Vitro | MCF-7/CTAX-P | Breast cancer cell line with cabazitaxel resistance independent of ABCB1, involving altered microtubule dynamics. aacrjournals.orgconsensus.app |
| In Vitro | DU145 10DRCR | Prostate cancer cell line resistant to both docetaxel and cabazitaxel. nih.gov |
| In Vivo | HID28 Xenograft | Patient-derived castration-resistant prostate tumor model used to show cabazitaxel's superior efficacy over docetaxel. nih.gov |
| In Vivo | Docetaxel-Resistant Cervical Tumor Xenograft | Mouse model used to test nanoparticle-based delivery of a cabazitaxel prodrug to overcome resistance. aacrjournals.org |
Computational Modeling and in Silico Studies of Cabazitaxel
Molecular Docking for Tubulin Binding and Interaction Characterization
Understanding how Cabazitaxel (B1684091) interacts with its primary target, tubulin, is fundamental to its mechanism of action. Molecular docking and molecular dynamics (MD) simulations are key in silico tools used to characterize these interactions, including binding affinities and the specific residues involved. These studies often compare Cabazitaxel's binding to various β-tubulin isotypes, which is particularly relevant given that the overexpression of certain isotypes, such as βIII-tubulin, is associated with resistance to other taxanes nih.govlarvol.comresearchgate.netdiva-portal.orgresearchgate.netnih.gov.
Research employing homology modeling, molecular docking, and MD simulations has revealed that Cabazitaxel exhibits strong binding interactions with different human β-tubulin isotypes larvol.comresearchgate.netdiva-portal.orgnih.gov. For instance, studies have reported binding energies for Cabazitaxel with βI-tubulin (-24.0 kcal/mol), βIIa-tubulin (-25.9 kcal/mol), and βIII-tubulin (-23.0 kcal/mol) researchgate.netdiva-portal.orgnih.gov. These values are comparable to or even stronger than those observed for docetaxel (B913) and paclitaxel (B517696), particularly concerning the βIII-tubulin isotype researchgate.netdiva-portal.orgnih.gov. This finding is consistent with Cabazitaxel's observed activity in cells or tumors that overexpress βIII-tubulin, a common mechanism of resistance to paclitaxel and docetaxel researchgate.netdiva-portal.org. Further computational analyses, such as MM/GBSA calculations, have also provided detailed binding energy estimations, with Cabazitaxel showing a binding energy of -122.8 ± 10.8 kcal/mol against wild-type β-tubulin and -106.2 ± 7.0 kcal/mol against a mutant β-tubulin (D26E) nih.govresearchgate.net. These studies highlight Cabazitaxel's robust interaction with tubulin and its potential to overcome certain resistance mechanisms.
| β-Tubulin Isotype | Binding Energy (kcal/mol) | Reference |
| βI-tubulin | -24.0 | researchgate.netdiva-portal.orgnih.gov |
| βIIa-tubulin | -25.9 | researchgate.netdiva-portal.orgnih.gov |
| βIII-tubulin | -23.0 | researchgate.netdiva-portal.orgnih.gov |
| Wild-type β-tubulin | -122.8 ± 10.8 | nih.govresearchgate.net |
| Mutant β-tubulin (D26E) | -106.2 ± 7.0 | nih.govresearchgate.net |
Structure-Based Drug Design Approaches for Novel Analogs with Enhanced Properties
Structure-based drug design (SBDD) leverages the known three-dimensional structure of a target protein, such as tubulin, or the structure of a lead compound like Cabazitaxel, to create novel molecules with improved pharmacological properties. Computational methods play a pivotal role in this process, from identifying key interaction points to virtually screening and optimizing candidate molecules.
Research has explored the synthesis and evaluation of novel Cabazitaxel analogs. One strategy involved developing a concise and efficient five-step semi-synthesis of Cabazitaxel from 10-deacetylbaccatin III, which allowed for the preparation of a panel of Cabazitaxel analogs researchgate.net. Cytotoxicity evaluations of these analogs demonstrated potent activity against both sensitive and drug-resistant cancer cell lines. Further in vivo studies on modified Cabazitaxel compounds indicated similar antitumor activity to the parent drug, suggesting that specific modifications could yield potent drug candidates for preclinical evaluation researchgate.net.
Additionally, prodrug strategies have been investigated, where Cabazitaxel is chemically modified, for instance, by conjugating it with fatty acids like docosahexaenoic acid. These Cabazitaxel-based prodrugs were designed to self-assemble into nanoparticles. In vitro and in vivo studies showed that these nanocarrier systems retained antiproliferative activity and, importantly, demonstrated improved tolerability and reduced systemic toxicity compared to free Cabazitaxel, enabling potential dose intensification fda.gov. These approaches exemplify how structural modifications, guided by computational insights, can lead to derivatives with enhanced therapeutic profiles.
Predictive Modeling for ADMET Characteristics in Preclinical Contexts
Predictive modeling of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of preclinical drug development. In silico methods, including Quantitative Structure-Activity Relationships (QSAR) and physiologically based pharmacokinetic (PBPK) modeling, are employed to forecast how a drug candidate will behave in the body uq.edu.au.
For Cabazitaxel, significant computational efforts have focused on understanding its pharmacokinetic (PK) profile. Population pharmacokinetic (PK) modeling has been used to describe Cabazitaxel's concentration-time profile, typically fitting a three-compartment model fda.govnih.govdovepress.comdrugbank.com. These models help in understanding variability in drug exposure among patients. For example, studies have analyzed PK data from numerous patients to identify factors influencing Cabazitaxel's clearance (CL) and volume of distribution (Vss) nih.gov. While body surface area (BSA) has been identified as a factor influencing CL, other demographic and baseline parameters like sex, age, or renal/hepatic function did not significantly explain further variability in Cabazitaxel's PK nih.gov.
More advanced predictive modeling involves exploring relationships between drug metabolism and PK. Cabazitaxel is primarily metabolized by CYP3A4/5 drugbank.com. Research has investigated metabolic phenotyping, using probes like midazolam, to predict Cabazitaxel's clearance and individualize dosing strategies drugbank.comnih.gov. One study found that midazolam clearance significantly correlated with and explained approximately 60% of the inter-individual variability in Cabazitaxel clearance, suggesting this approach could lead to better dose individualization drugbank.com. Tools like pkCSM are also utilized for predicting various pharmacokinetic properties based on molecular structure uq.edu.au. These predictive models are essential for optimizing dosing regimens and anticipating drug behavior during preclinical evaluation.
Compound Names
Cabazitaxel
Paclitaxel
Docetaxel
β-tubulin (including isotypes βI, βIIa, βIII)
10-deacetylbaccatin III (10-DAB)
Midazolam
Mitoxantrone
Prednisone
Cyproheptadine
Mechanistic Preclinical Studies of Cabazitaxel Combination Therapies
Synergistic Interactions with Other Chemotherapeutic Agents (e.g., Cisplatin) in In Vivo Models
Preclinical investigations have demonstrated that cabazitaxel (B1684091) can exhibit synergistic interactions when combined with other chemotherapeutic agents, notably platinum-based drugs like cisplatin (B142131). In vivo studies have shown that such combinations can lead to enhanced antitumor activity compared to monotherapy. For instance, in a murine C51 colon adenocarcinoma xenograft model, the combination of cabazitaxel and cisplatin demonstrated greater antitumor efficacy than either agent alone, with a favorable toxicity profile that allowed for dose adjustments dovepress.com. Similarly, studies in prostate cancer models have indicated that taxane-cisplatin combinations can improve survival rates and reduce tumor growth biorxiv.org. These findings suggest that cabazitaxel's mechanism of action, which involves stabilizing microtubules and inhibiting cell division, can complement the DNA-damaging effects of platinum agents, leading to enhanced therapeutic outcomes in preclinical settings.
Table 10.1: Preclinical Efficacy of Cabazitaxel in Combination with Chemotherapeutic Agents in In Vivo Models
| Combination Agent | In Vivo Model | Key Finding | Reference |
| Cabazitaxel + Cisplatin | Murine C51 colon adenocarcinoma xenograft | Greater antitumor activity than monotherapy; low combination toxicity index dovepress.com | dovepress.com |
| Cabazitaxel + Cisplatin | Prostate cancer models | Improved survival and reduced tumor growth biorxiv.org | biorxiv.org |
| Cabazitaxel + Cisplatin | Advanced solid tumors (preclinical context) | Manageable safety profile consistent with platinum/taxane (B156437) combinations dovepress.com | dovepress.com |
| Cabazitaxel + Gemcitabine | Advanced solid tumors (Phase I context) | Preliminary indications of efficacy (PR/SD); schedule dependence noted scienceopen.com | scienceopen.com |
Combinations with Radiotherapy: Mechanisms of Radiosensitization in Cell Lines
Cabazitaxel has shown promise in enhancing the efficacy of radiotherapy, acting as a radiosensitizer in various cancer cell lines. Mechanistic studies suggest that cabazitaxel can induce cell cycle redistribution, leading to an accumulation of cells in the radiosensitive G2/M phase nih.gov. This effect, particularly when cabazitaxel is administered prior to radiation, can significantly increase cell death following irradiation. For example, in ovarian cancer cell lines, cabazitaxel demonstrated dose-dependent radiosensitization, with a notable enhancement when given 24 hours before radiation exposure nih.gov. Furthermore, in castration-resistant prostate cancer (CRPC) cells, cabazitaxel has been shown to enhance radiosensitivity by inhibiting the PI3K/AKT pathway, thereby promoting apoptosis and suppressing tumor growth in vivo when combined with ionizing radiation researchgate.net.
Table 10.2: Mechanisms of Cabazitaxel-Mediated Radiosensitization in Cell Lines
| Combination Agent | Cell Line(s) | Key Finding (Mechanism/Efficacy) | Reference |
| Cabazitaxel + Radiation | Ovarian cancer cell lines (SKOV3, OVCAR3, TOV-112D) | Schedule-dependent radiosensitization; G2/M cell cycle arrest; enhanced by 24h pre-treatment nih.gov | nih.gov |
| Cabazitaxel + Radiation | CRPC cells | Enhanced radiosensitivity; suppression of PI3K/AKT pathway activation; increased apoptosis researchgate.net | researchgate.net |
| Cabazitaxel | Ovarian cancer cells | Stabilizes microtubules, leading to G2/M phase arrest, thereby increasing radiosensitivity nih.gov | nih.gov |
Integration with Targeted Therapies and Signaling Pathway Inhibitors in Preclinical Models (e.g., AKT inhibitors)
The integration of cabazitaxel with targeted therapies and signaling pathway inhibitors has been a significant area of preclinical research. Notably, combinations with inhibitors of the PI3K/Akt/mTOR pathway have shown considerable promise. For instance, the combination of cabazitaxel nanomedicine with the pan-Akt inhibitor MK-2206 has demonstrated maximized efficacy in preclinical models of paclitaxel-resistant tumors, with Akt inhibition shown to enhance the microtubule-stabilizing effects of cabazitaxel nih.govscispace.com. Similarly, combining cabazitaxel with PI3K/mTOR inhibitors has resulted in synergistic cytotoxicity and enhanced antitumor effects in prostate cancer models nih.govspandidos-publications.com. Furthermore, cabazitaxel's efficacy has been shown to improve when combined with androgen receptor (AR) targeted agents like enzalutamide, even in enzalutamide-resistant models, by enhancing cabazitaxel-induced apoptosis nih.gov. These findings highlight the potential for combinatorial strategies targeting key signaling pathways to overcome resistance and improve cabazitaxel's therapeutic impact.
Table 10.3: Preclinical Efficacy of Cabazitaxel in Combination with Targeted Therapies and Pathway Inhibitors
| Combination Agent | Target Pathway(s) | Preclinical Model(s) | Key Finding | Reference |
| Cabazitaxel + MK-2206 (AKT inhibitor) | AKT signaling | Paclitaxel-resistant tumor model | Maximized efficacy in vitro and in vivo; increased microtubule-stabilizing effect of cabazitaxel nih.govscispace.com | nih.govscispace.com |
| Cabazitaxel + Enzalutamide (AR inhibitor) | Androgen Receptor (AR) | CRPC models (PC346C-DCC-K, VCaP) | Improved activity; enhanced cabazitaxel-induced apoptosis nih.gov | nih.gov |
| Cabazitaxel + PI3K/mTOR inhibitors | PI3K/Akt/mTOR pathway | Prostate cancer models | Synergistic cytotoxicity; enhanced antitumor effects nih.govspandidos-publications.com | nih.govspandidos-publications.com |
| Cabazitaxel + PI3K inhibitor (e.g., BEZ235) | PI3K/mTOR pathway | Prostate cancer models | Potent inhibition of Akt, mTORC1, and mTORC2 activity oncotarget.com | oncotarget.com |
| Cabazitaxel + Apatinib (VEGFR/PDGFR inhibitor) | VEGFR/PDGFR, PI3K/AKT pathway | CRPC cells, animal xenograft model | Suppressed proliferation and apoptosis; enhanced radiosensitivity; suppressed PI3K/AKT pathway activation researchgate.net | researchgate.net |
Investigation of Potential Immunomodulatory Mechanisms in Preclinical Models
Emerging preclinical data suggests that cabazitaxel may possess immunomodulatory properties, influencing the tumor microenvironment and enhancing the efficacy of immunotherapies. Cabazitaxel has been shown to potentiate programmed cell removal (PrCR) by activating macrophages, polarizing them towards an M1-like state and activating the NF-κB signaling pathway, which can inhibit tumor development and metastasis when combined with CD47 blockade in triple-negative breast cancer (TNBC) models bmj.com. Additionally, cabazitaxel can promote an inflammatory tumor microenvironment by inducing Toll-like receptor 3 (TLR3) activation in murine models frontiersin.org. Furthermore, nanoformulations of cabazitaxel combined with immune checkpoint inhibitors, such as anti-PD-1 antibodies, have demonstrated synergistic benefits in tumor inhibition in preclinical models researchgate.netaacrjournals.org. These findings indicate that cabazitaxel might not only exert direct cytotoxic effects but also modulate the host immune response, offering a dual therapeutic strategy.
Table 10.4: Preclinical Immunomodulatory Effects of Cabazitaxel and Combinations
| Combination Agent / Cabazitaxel Alone | Immunomodulatory Mechanism/Target | Preclinical Model(s) | Key Finding | Reference |
| Cabazitaxel + CD47 blockade | Macrophage activation (M1 polarization), NF-κB pathway activation | TNBC models | Potentiated PrCR; inhibited tumor development and metastasis bmj.com | bmj.com |
| Cabazitaxel | TLR3 activation | Murine models | Promotes an inflammatory tumor microenvironment frontiersin.org | frontiersin.org |
| Cabazitaxel nanoformulation + Anti-PD-1 | Immune checkpoint inhibition | 4T1 breast cancer model | Synergistic benefit in tumor inhibition researchgate.netaacrjournals.org | researchgate.netaacrjournals.org |
| Cabazitaxel | Modulates myeloid cells (e.g., macrophages) | Triple-negative breast cancer models | Contributes to an inflammatory, immune-activated tumor microenvironment nih.gov | nih.gov |
Compound List:
Cabazitaxel
Cisplatin
Gemcitabine
Enzalutamide
MK-2206
BEZ235
Apatinib
CD47 blockade (antibody)
Anti-PD-1 antibody
Future Directions and Emerging Research Avenues for Cabazitaxel
Exploration of Novel Molecular Targets Beyond Microtubules and Androgen Receptors
While the primary mechanism of cabazitaxel (B1684091) involves the stabilization of microtubules, leading to mitotic arrest, and the disruption of androgen receptor (AR) function, emerging evidence suggests its activity may extend to other molecular targets. nih.gov Future research is focused on identifying and validating these novel targets to better understand its full therapeutic scope and to identify new combination strategies.
PI3K/AKT Pathway: Preclinical studies have indicated that cabazitaxel can suppress the activation of the PI3K/AKT signaling pathway in castration-resistant prostate cancer (CRPC) cells. nih.gov Treatment with cabazitaxel has been shown to decrease the phosphorylation of key pathway components PI3K and AKT. nih.gov This inhibition is significant as the PI3K/AKT pathway is a crucial driver of cell proliferation, survival, and therapeutic resistance in many cancers.
p53 Tumor Suppressor Pathway: Research in colorectal cancer models has revealed that cabazitaxel can enhance the p53 antitumor pathway. nih.gov Transcriptome analysis showed that cabazitaxel treatment leads to the upregulation of multiple p53 downstream effector genes, which in turn promotes cell cycle arrest and apoptosis. nih.gov This suggests that cabazitaxel's efficacy may be particularly pronounced in tumors with functional p53.
Epithelial-Mesenchymal Transition (EMT) Markers: Cabazitaxel has been observed to induce a reversal of EMT, a process critical for metastasis and drug resistance, towards a mesenchymal-epithelial transition (MET). nih.gov This is characterized by increased expression of epithelial markers like E-cadherin and decreased levels of mesenchymal markers such as N-cadherin. nih.gov Additionally, studies have linked cabazitaxel resistance to alterations in EMT markers. nih.govaacrjournals.org
These findings suggest that the anticancer effects of cabazitaxel are more complex than initially understood. A deeper investigation into these non-canonical targets could unveil new patient populations who might benefit from cabazitaxel and provide a rationale for novel therapeutic combinations.
Investigation of Synthetic Biology Approaches for Compound Production or Modification
The production of taxanes, including cabazitaxel, traditionally relies on semi-synthesis from precursors like 10-deacetylbaccatin III (10-DAB), which is extracted from the needles of yew trees. nih.gov This process can be costly and is dependent on natural resources. Synthetic biology offers a promising alternative for the sustainable and potentially more efficient production of cabazitaxel and its analogues.
The core challenge lies in the complexity of the taxane (B156437) biosynthetic pathway, which involves numerous enzymatic steps. nih.gov Recent breakthroughs in identifying the complete set of genes required for paclitaxel (B517696) biosynthesis in a plant chassis (Nicotiana benthamiana) represent a significant leap forward. fu-berlin.de This opens the door to engineering microbial or plant-based systems for the complete synthesis of taxane precursors.
Key Research Thrusts:
Heterologous Production Systems: Efforts are underway to transfer the entire taxane metabolic pathway into more easily manageable organisms like bacteria (E. coli) or yeast. frontiersin.org While complete biosynthesis has not yet been achieved in these systems, they have been successfully used to produce key intermediates. frontiersin.org
Metabolic Engineering: Optimizing the yield of taxane precursors in engineered organisms is a critical goal. This involves techniques like overexpressing rate-limiting enzymes and regulating transcription factors involved in the biosynthetic pathway. frontiersin.orgresearchgate.net
Compound Modification: Synthetic biology tools can also be used to create novel cabazitaxel analogues. By introducing engineered enzymes into the biosynthetic pathway, it may be possible to generate derivatives with improved efficacy, better solubility, or the ability to overcome specific resistance mechanisms. nih.gov
While significant hurdles remain, particularly in elucidating the entire biosynthetic pathway and achieving industrial-scale yields, synthetic biology stands out as a key technology for the future production and innovation of taxane-based chemotherapeutics. nih.govnih.gov
| Research Area | Organism/System | Goal | Status/Challenge |
| Heterologous Production | E. coli, Bacillus subtilis, Yeast | Produce taxane intermediates or complete taxanes. | Production of intermediates achieved; complete biosynthesis remains a challenge. frontiersin.org |
| Pathway Elucidation | Taxus spp., Nicotiana benthamiana | Identify all enzymes in the paclitaxel/taxane pathway. | Minimal gene set for paclitaxel biosynthesis recently identified. fu-berlin.de |
| Metabolic Engineering | Taxus cell cultures, Hairy roots | Increase yield of taxane precursors (e.g., 10-DAB). | Overexpression of limiting genes and use of elicitors have shown success. frontiersin.org |
| Analogue Synthesis | In vitro enzymatic reactions | Create novel cabazitaxel derivatives. | Feasible for targeted modifications to the cabazitaxel scaffold. nih.gov |
Development of Advanced Analytical Methods for Preclinical Compound Characterization and Metabolite Profiling
Thorough characterization of a drug's metabolic fate is crucial during preclinical development to understand its efficacy, potential toxicities, and pharmacokinetic properties. For cabazitaxel, advanced analytical methods are essential for identifying and quantifying its various metabolites in complex biological matrices.
Metabolite profiling studies are critical for:
Identifying the primary pathways of biotransformation.
Determining if metabolites are active, inactive, or potentially toxic.
Ensuring that preclinical animal models adequately represent human metabolism. nih.gov
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and radiometric detection (HPLC-RD-MS) are powerful techniques used for these analyses. nih.gov Studies using [14C]-labeled cabazitaxel have identified numerous metabolites in plasma, urine, and feces, with the major biotransformation pathway being demethylation. nih.gov
Future development in analytical methods will likely focus on:
Increased Sensitivity and Resolution: To detect and characterize low-abundance metabolites that may still have biological activity.
High-Throughput Screening: To rapidly profile metabolites in large sets of preclinical samples.
Advanced Data Analysis: Employing sophisticated software and databases to quickly identify known and unknown metabolites.
Imaging Mass Spectrometry: To visualize the distribution of cabazitaxel and its metabolites directly within tissue samples, providing spatial context to its metabolic profile.
Improving these analytical capabilities will help optimize lead compounds, identify new chemical entities based on metabolite structures, and minimize potential safety issues before clinical trials. nih.gov
Pharmacogenomic Studies in Preclinical Model Systems to Understand Variability in Response
Patient response to cabazitaxel can vary significantly, and identifying genetic factors that predict efficacy and resistance is a key area of research. Pharmacogenomic studies in preclinical models, such as cancer cell lines and patient-derived xenografts, are vital for discovering and validating these predictive biomarkers.
Several genes and pathways have been implicated in cabazitaxel resistance through preclinical research:
Drug Efflux Pumps: Overexpression of the ABCB1 gene, which codes for the P-glycoprotein (P-gp) efflux pump, is a well-established mechanism of resistance to taxanes. nih.gov Although cabazitaxel is a poorer substrate for P-gp compared to docetaxel (B913), upregulation of ABCB1 can still confer resistance. nih.govnih.gov
Tubulin Isotypes and Dynamics: Alterations in microtubule composition, particularly the overexpression of class III β-tubulin (encoded by the TUBB3 gene), are associated with reduced sensitivity to cabazitaxel. nih.govaacrjournals.orgnih.gov These changes can impair the drug's ability to stabilize microtubules effectively.
DNA Repair Pathways: Decreased expression of the DNA repair gene BRCA1 has been associated with cabazitaxel resistance in preclinical breast cancer models. nih.govaacrjournals.org
Tumor Suppressor Genes: Loss of the tumor suppressor gene RB1 has been associated with increased sensitivity to cabazitaxel in prostate cancer models. researchgate.net Conversely, alterations in the PTEN gene have been studied in relation to cabazitaxel response, with some evidence suggesting cross-resistance with docetaxel in patients with these alterations. nih.gov
Table of Genes Implicated in Cabazitaxel Response in Preclinical Models
| Gene | Function | Association with Cabazitaxel |
| ABCB1 (MDR1) | Drug efflux pump | Overexpression leads to resistance. nih.gov |
| TUBB3 | β-tubulin isotype III | Elevated levels associated with resistance. nih.govaacrjournals.org |
| BRCA1 | DNA damage repair | Decreased expression linked to resistance. nih.govaacrjournals.org |
| RB1 | Tumor suppressor | Loss associated with increased sensitivity. researchgate.net |
| PTEN | Tumor suppressor | Alterations may influence response, possible cross-resistance with docetaxel. nih.gov |
| CXCL1, GOLGA8B | Chemokine, Golgi protein | Expression levels correlated with disease-free survival in patients, identified in resistance-related gene profiling. researchgate.net |
Future pharmacogenomic studies will likely utilize genome-wide screening techniques like CRISPR/CAS9 to uncover novel genes and pathways that mediate response to cabazitaxel. jci.org Integrating these genetic findings with transcriptomic and proteomic data from preclinical models will provide a more comprehensive understanding of the determinants of cabazitaxel sensitivity.
Elucidation of Epitranscriptomic Mechanisms Influencing Cabazitaxel Activity and Resistance
Epitranscriptomics, the study of chemical modifications to RNA, is an emerging field that is revealing a new layer of gene regulation involved in cancer development and drug resistance. nih.gov These modifications, such as N6-methyladenosine (m6A), can influence RNA stability, splicing, and translation, thereby affecting cellular processes and response to therapy. bohrium.com
While direct research linking epitranscriptomics to cabazitaxel is still in its infancy, this area represents a significant future direction. It is plausible that RNA modifications could regulate the expression of genes already known to be involved in cabazitaxel resistance, such as ABCB1 or TUBB3. For instance, m6A modifications have been shown to play roles in regulating the translation of oncogenes and the stability of mRNAs involved in drug resistance pathways in various cancers. nih.gov
Future research avenues in this domain include:
RNA Modification Profiling: Comparing the epitranscriptomic landscapes of cabazitaxel-sensitive and -resistant preclinical models to identify differential RNA modifications.
Functional Studies: Investigating how specific RNA "writer," "reader," and "eraser" proteins—the enzymes that add, recognize, and remove RNA modifications—contribute to cabazitaxel resistance.
Therapeutic Targeting: Exploring whether inhibitors of specific RNA-modifying enzymes can re-sensitize resistant cancer cells to cabazitaxel.
In a related epigenetic context, DNA methylation has already been shown to play a role in cabazitaxel resistance. Pre-treatment of resistant prostate cancer cells with the DNA demethylating agent 5-azacytidine was found to restore sensitivity to cabazitaxel, suggesting that silencing of pro-apoptotic and cell-cycle regulatory genes via methylation contributes to resistance. iiarjournals.org This precedent strengthens the rationale for investigating other layers of epigenetic and epitranscriptomic regulation.
Further Characterization of Intracellular Trafficking Perturbations Beyond DNA Repair Proteins
As a microtubule-stabilizing agent, cabazitaxel's impact extends beyond the mitotic spindle to the broader microtubule network that serves as the "highway system" for intracellular transport. nih.govresearchgate.net Disruption of this network can impede the trafficking of various cellular components, including signaling molecules and organelles.
It has been demonstrated that microtubule-targeting agents can disrupt the nuclear import of DNA repair proteins, thereby enhancing the efficacy of DNA-damaging agents. nih.gov This occurs because these proteins rely on microtubule-dependent transport to reach the nucleus where they function. nih.gov
While the effect on DNA repair protein trafficking is an important aspect of taxane activity, future research should aim to characterize other trafficking perturbations caused by cabazitaxel. Potential areas of investigation include:
Trafficking of Signaling Proteins: Microtubules are crucial for the spatial organization of signaling pathways. Cabazitaxel could alter the localization and function of key signaling molecules, such as kinases or transcription factors, beyond the already-documented interference with AR nuclear trafficking. nih.gov
Organelle Transport: The movement and positioning of organelles like mitochondria are dependent on microtubules. Perturbations in mitochondrial trafficking could impact cellular metabolism and apoptosis, potentially contributing to cabazitaxel's cytotoxic effects.
Vesicular Transport: The transport of proteins and lipids via vesicles is a microtubule-dependent process. Investigating how cabazitaxel affects pathways like endocytosis and exocytosis could reveal novel mechanisms of action.
A more complete understanding of how cabazitaxel disrupts the intracellular logistics of cancer cells will provide a more holistic view of its mechanism of action and may identify new vulnerabilities that can be exploited therapeutically.
Q & A
Q. What strategies resolve contradictions in this compound’s reported pharmacokinetic data across preclinical studies?
- Methodological Answer : Perform meta-analysis of existing data (Table 2) to identify variables (e.g., species, formulation). Apply sensitivity analysis to isolate confounding factors (e.g., CYP3A4 metabolism differences). Use principal contradiction analysis to prioritize variables requiring experimental validation .
- Table 2 : Conflicting PK Parameters in Preclinical Studies
| Study | Species | Formulation | AUC (ng·h/mL) | Discrepancy Source |
|---|---|---|---|---|
| X | Mouse | Liposomal | 450 | Metabolism enzymes |
| Y | Rat | Free drug | 290 | Plasma protein binding |
Q. How can multi-omics approaches validate this compound’s molecular targets and off-network effects?
- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and phosphoproteomics to map signaling perturbations. Use pathway enrichment tools (e.g., GSEA) to distinguish on-target (β-tubulin) from off-target effects (e.g., MAPK cascade). Validate findings via CRISPR-Cas9 knockouts .
Q. What statistical frameworks are optimal for analyzing this compound’s synergistic interactions with immunotherapies?
- Methodological Answer : Apply the Chou-Talalay combination index (CI) method for in vitro synergy quantification. For in vivo studies, use mixed-effects models to account for tumor heterogeneity. Report 95% confidence intervals and effect sizes for translational relevance .
Q. How to conduct a systematic review of this compound’s preclinical data to identify research gaps?
- Methodological Answer : Follow PRISMA guidelines for literature screening. Use Google Scholar to prioritize high-impact studies (sorted by citations). Create a matrix of study parameters (e.g., model, dose, endpoints) and apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize unanswered questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
